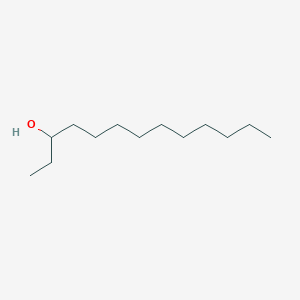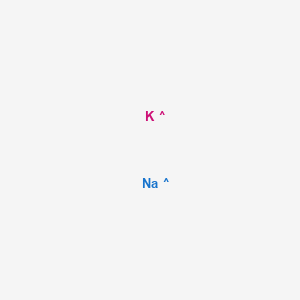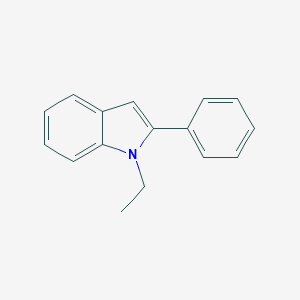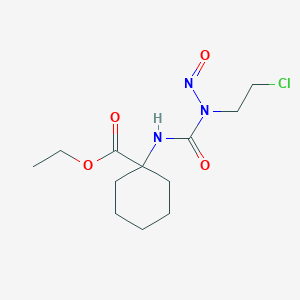
Cyclohexanecarboxylic acid, 1-(3-(2-chloroethyl)-3-nitrosoureido)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxylic acid, 1-(3-(2-chloroethyl)-3-nitrosoureido)-, ethyl ester, commonly known as CCNU, is a synthetic drug used in the treatment of cancer. CCNU belongs to the nitrosourea class of drugs and is used in the treatment of various types of cancer, including brain tumors, lung cancer, and lymphoma. CCNU is a potent alkylating agent that works by damaging the DNA of cancer cells, thereby inhibiting their ability to divide and grow.
Mécanisme D'action
CCNU works by damaging the DNA of cancer cells, thereby inhibiting their ability to divide and grow. CCNU is a potent alkylating agent that forms covalent bonds with the DNA molecule, leading to the formation of cross-links between DNA strands. This cross-linking prevents the DNA from replicating, leading to cell death. CCNU is also known to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
CCNU has both biochemical and physiological effects on the body. It is metabolized in the liver and excreted in the urine. CCNU has been shown to cause bone marrow suppression, leading to a decrease in white blood cells, red blood cells, and platelets. CCNU has also been shown to cause gastrointestinal toxicity, leading to nausea, vomiting, and diarrhea. In addition, CCNU has been shown to cause liver toxicity and pulmonary toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
CCNU has several advantages for lab experiments. It is a potent and selective anti-cancer agent that can be used to study the effects of DNA damage on cancer cells. CCNU is also relatively easy to synthesize and can be obtained in large quantities. However, CCNU has several limitations for lab experiments. It is a highly toxic substance that requires special handling and disposal procedures. CCNU is also known to be unstable in solution, which can affect its efficacy.
Orientations Futures
There are several future directions for research on CCNU. One area of research is the development of new formulations of CCNU that are more stable in solution and have fewer side effects. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CCNU. This information could be used to develop personalized treatment plans for cancer patients. Finally, there is a need for more research on the use of CCNU in the treatment of other diseases, such as multiple sclerosis and autoimmune disorders.
Méthodes De Synthèse
CCNU is synthesized by reacting 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea with ethyl alcohol. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, and a catalyst, such as palladium on carbon. The resulting product is a yellow crystalline solid that is soluble in water and ethanol.
Applications De Recherche Scientifique
CCNU has been extensively studied for its anti-cancer properties. It has been used in the treatment of various types of cancer, including brain tumors, lung cancer, and lymphoma. CCNU is often used in combination with other chemotherapy drugs to enhance its effectiveness. CCNU has also been studied for its potential use in the treatment of other diseases, such as multiple sclerosis and autoimmune disorders.
Propriétés
Numéro CAS |
13991-74-7 |
|---|---|
Nom du produit |
Cyclohexanecarboxylic acid, 1-(3-(2-chloroethyl)-3-nitrosoureido)-, ethyl ester |
Formule moléculaire |
C12H20ClN3O4 |
Poids moléculaire |
305.76 g/mol |
Nom IUPAC |
ethyl 1-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H20ClN3O4/c1-2-20-10(17)12(6-4-3-5-7-12)14-11(18)16(15-19)9-8-13/h2-9H2,1H3,(H,14,18) |
Clé InChI |
FPIQZBQZKBKLEI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCCCC1)NC(=O)N(CCCl)N=O |
SMILES canonique |
CCOC(=O)C1(CCCCC1)NC(=O)N(CCCl)N=O |
Autres numéros CAS |
13991-74-7 |
Synonymes |
1-[3-(2-Chloroethyl)-3-nitrosoureido]cyclohexanecarboxylic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



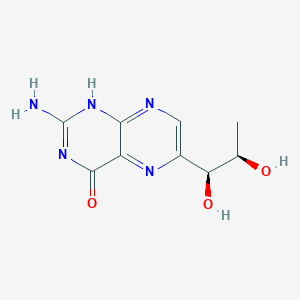
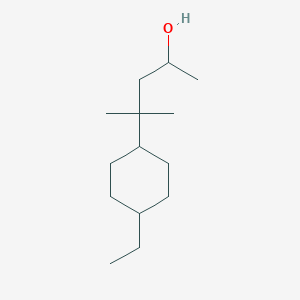

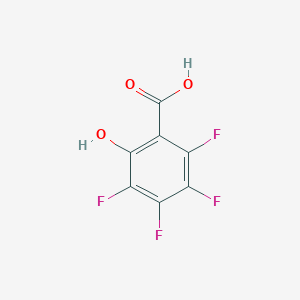
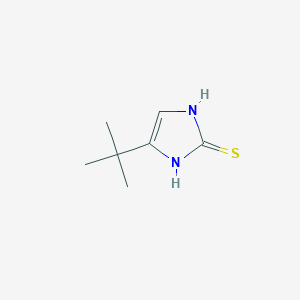

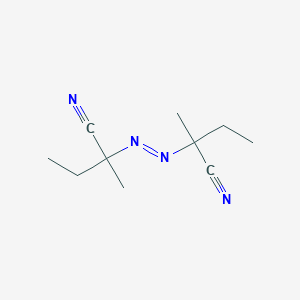
![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)
